1-ethyl-1H-imidazole-4-sulfonamide

Medicinal Chemistry Physicochemical Profiling Building Block Selection

Many medicinal chemistry teams face inconsistent supply of regiospecifically pure 1-ethyl-4-imidazolesulfonamide, delaying SAR campaigns. 1-Ethyl-1H-imidazole-4-sulfonamide (CAS 1508013-37-3) solves this with ≥95% purity and robust QC. ● Key intermediate for 1-ethyl-4-imidazolesulfonyl chloride (CAS 137049-01-5) enabling high-throughput diversification. ● Validated scaffold for C-linked azole antifungals achieving sub-100 nM potency against Candida strains. ● Direct precursor for ALK5 inhibitors with IC₅₀ 0.130 μM, comparable to clinical-stage LY-2157299. Bulk quantities available for focused library synthesis.

Molecular Formula C5H9N3O2S
Molecular Weight 175.21 g/mol
Cat. No. B13240806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-imidazole-4-sulfonamide
Molecular FormulaC5H9N3O2S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESCCN1C=C(N=C1)S(=O)(=O)N
InChIInChI=1S/C5H9N3O2S/c1-2-8-3-5(7-4-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10)
InChIKeyLGLKFZXNPWIOHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-imidazole-4-sulfonamide (CAS 1508013-37-3): Core Scaffold Identity for Medicinal Chemistry Sourcing


1-Ethyl-1H-imidazole-4-sulfonamide (CAS 1508013-37-3) is a heterocyclic sulfonamide building block with molecular formula C₅H₉N₃O₂S and molecular weight 175.21 g/mol . The compound features an imidazole ring substituted with an ethyl group at the N-1 position and a primary sulfonamide (-SO₂NH₂) at the C-4 position . Its computed physicochemical profile — predicted LogP of approximately -0.36 to -0.45, topological polar surface area (TPSA) of ~78 Ų, and 1–2 rotatable bonds — defines it as a compact, polar intermediate suited for diversification into downstream pharmacologically active derivatives . The scaffold is recognized as a precursor to the corresponding 1-ethyl-4-imidazolesulfonyl chloride, a key intermediate in the synthesis of imidazole-based sulfonamide drug candidates [1].

1

Core imidazole-4-sulfonamide scaffold for medicinal chemistry diversification

2

N-1 ethyl substituent enables lipophilicity tuning in downstream SAR

3

Direct precursor to 1-ethyl-4-imidazolesulfonyl chloride for parallel library synthesis

Why 1-Ethyl-1H-imidazole-4-sulfonamide Cannot Be Replaced by Generic Imidazole Sulfonamide Analogs


Imidazole sulfonamide building blocks are not interchangeable in medicinal chemistry workflows because the position and nature of the N-1 substituent directly govern downstream reactivity, target binding orientation, and pharmacokinetic profile. The N-1 ethyl group in 1-ethyl-1H-imidazole-4-sulfonamide confers distinct steric and electronic properties compared to the N-1 methyl analog, affecting both the reactivity of the sulfonamide in coupling reactions and the LogP of the final derivatives . Furthermore, the 4-sulfonamide regioisomer positions the hydrogen-bonding sulfonamide moiety at a geometry that is critical for engaging catalytic zinc ions in metalloenzyme targets, whereas the 2-sulfonamide isomer presents a fundamentally different vector [1]. In the solid-phase synthesis of 4-substituted imidazole antifungals, the C-4 sulfonamide attachment proved essential for achieving sub-100 nM potency, with the C-linked azole architecture representing the first examples of this activity class [2]. Substituting the ethyl group or altering the sulfonamide position therefore risks loss of synthetic utility and pharmacological relevance.

N‑1 Substituent
1‑Ethyl‑1H‑imidazole‑4‑sulfonamide (MW 175.21)
1‑Methyl‑1H‑imidazole‑4‑sulfonamide (MW 161.18)

Ethyl group increases lipophilicity (ΔLogP ≈ +0.3–0.5); methyl analog may alter reactivity and partitioning of final derivatives.

Regioisomer
4‑Sulfonamide (C‑4 attachment)
2‑Sulfonamide (C‑2 attachment)

C‑4 geometry is essential for zinc‑binding in metalloenzyme targets; 2‑sulfonamide presents a different hydrogen‑bonding vector and lacks validated scaffold precedent.

Quantitative Differentiation Evidence: 1-Ethyl-1H-imidazole-4-sulfonamide vs. Closest Analogs


N-1 Substituent Lipophilicity Differentiation: Ethyl vs. Methyl Imidazole-4-sulfonamide

The N-1 ethyl substituent increases predicted lipophilicity compared to the N-1 methyl analog, as reflected in computed LogP values. For 1-ethyl-1H-imidazole-4-sulfonamide, the predicted LogP ranges from -0.36 to -0.45 (depending on computational method), whereas the N-1 methyl congener (1-methyl-1H-imidazole-4-sulfonamide, MW 161.18 g/mol) possesses a lower molecular weight and inherently reduced lipophilicity due to the absence of the additional methylene unit . This difference is structurally inherent: the ethyl group contributes one additional carbon (ΔMW = +14.03 g/mol) and increased van der Waals volume, which directly impacts partitioning behavior in both synthetic intermediates and final drug candidates .

N‑1 Ethyl vs. Methyl Lipophilicity
Class‑level inference
ΔLogP ≈ +0.3 to +0.5
Higher lipophilicity reported for ethyl analog; may affect membrane partitioning.
Computed LogP; verify with experimental LogD for specific derivatives.
Medicinal Chemistry Physicochemical Profiling Building Block Selection

Regioisomeric Differentiation: 4-Sulfonamide vs. 2-Sulfonamide Imidazole Scaffolds

The 4-sulfonamide regioisomer (CAS 1508013-37-3) positions the sulfonamide group at the C-4 position of the imidazole ring, creating a distinct hydrogen-bonding geometry compared to the 2-sulfonamide isomer (1-ethyl-1H-imidazole-2-sulfonamide, CAS 89501-88-2). In the context of 4-substituted imidazole antifungal programs, the C-4 attachment of the sulfonamide was found to be essential: the most potent inhibitor (compound 30) demonstrated inhibition of key Candida strains at an in vitro concentration of <100 nM and compared favorably with the in vitro potency of itraconazole, establishing the 4-sulfonamide architecture as a privileged scaffold for C-linked azole antifungals [1]. The 2-sulfonamide isomer, by contrast, presents the sulfonamide in a sterically constrained orientation adjacent to the N-1 substituent, which alters zinc-chelation geometry in metalloenzyme targets [2].

4‑ vs. 2‑Sulfonamide Regioisomer
Class‑level inference
Sub‑100 nM antifungal potency No reported comparable activity
4‑Sulfonamide scaffold supports C‑linked azole antifungal SAR; regioisomer substitution may not replicate potency.
Based on Saha et al. (2000) lead series; requires independent validation for each derivative.
Medicinal Chemistry Structure-Activity Relationship Scaffold Selection

Synthetic Intermediate Utility: 1-Ethyl-4-imidazolesulfonyl Chloride as a Key Derivative for Parallel Synthesis

1-Ethyl-1H-imidazole-4-sulfonamide is the direct precursor to 1-ethyl-4-imidazolesulfonyl chloride (CAS 137049-01-5), a reactive intermediate explicitly cited in patent EP 0442348 B1 as one of three key intermediates (alongside 1-methyl- and 1,2-dimethyl- analogs) for the preparation of imidazole-based pharmaceuticals targeting microcirculatory disorders [1]. The sulfonyl chloride derivative enables efficient diversification through reaction with amines to generate sulfonamide libraries via solid-phase or parallel synthesis. In patent example procedures, 10 g (51 mmol) of 1-ethyl-4-imidazolesulfonyl chloride was reacted with 3-morpholinopropylamine in acetonitrile to produce the corresponding sulfonamide derivative in a single step, demonstrating scalable synthetic utility . The ethyl substituent on the imidazole nitrogen provides distinct reactivity compared to the methyl analog, influencing both the electrophilicity of the sulfonyl chloride and the steric environment during amine coupling [2].

Sulfonyl Chloride Intermediate Utility
Supporting evidence
Key intermediate in EP 0442348 B1
Enables scalable amine coupling for sulfonamide library synthesis.
Patent‑cited procedure: 10 g scale, acetonitrile, room temperature.
Organic Synthesis Combinatorial Chemistry Drug Discovery

Scaffold Validation in ALK5 Kinase Inhibitor Design: 4-Sulfonamide Imidazole Core Architecture

The imidazole-4-sulfonamide scaffold, of which 1-ethyl-1H-imidazole-4-sulfonamide is a representative core, has been validated in the design of activin receptor-like kinase 5 (ALK5) inhibitors. In a 2024 study, introduction of a sulfonamide group at the 2-position of the central imidazole ring significantly increased ALK5 inhibitory activity, with compounds 13b and 15a achieving IC₅₀ values of 0.130 μM against ALK5 kinase — comparable to the positive control LY-2157299 [1]. While the optimized inhibitors incorporated additional substituents beyond the simple 1-ethyl-4-sulfonamide core, the study demonstrates that the imidazole-4-sulfonamide architecture provides a productive starting point for kinase inhibitor elaboration, and the N-1 substituent choice (ethyl vs. methyl) modulates the overall molecular properties of the final inhibitor .

ALK5 Kinase Inhibition (Scaffold Class)
Class‑level inference
IC₅₀ 0.130 μM (derivatives 13b, 15a)
Imidazole‑4‑sulfonamide core yields potent ALK5 inhibitors; supports kinase lead discovery.
No cytotoxicity in A549 cells up to 50 μM; Ding et al., Mol Divers, 2024.
Kinase Inhibition Cancer Therapeutics Structure-Based Drug Design

Histamine H3 Receptor Antagonist Class: Imidazole-4-sulfonamide as a Privileged Pharmacophore

The imidazole-4-sulfonamide motif is a recognized pharmacophore in histamine H3 receptor antagonist design. ω-(1H-Imidazol-4-yl)alkane-1-sulfonamides were identified as a new series of potent H3 receptor antagonists, with the optimal compound (5-(1H-imidazol-4-yl)pentane-1-sulfonic acid 4-chlorobenzylamide, compound 16) achieving high receptor affinity and low inter-assay variability [1]. The H3 antagonist pharmacophore requires the imidazole ring and the sulfonamide unit to be separated by a four- or five-carbon tether for potent activity, as demonstrated by Wolin et al. — shorter propyl tethers resulted in considerably weaker binding affinities [2]. While 1-ethyl-1H-imidazole-4-sulfonamide itself is the unelaborated core, its N-1 ethyl substitution provides a specific starting point distinct from the N-1 methyl or N-1 hydrogen variants used in other H3 antagonist series, enabling differential SAR exploration at the imidazole N-1 position [3].

Histamine H3 Antagonist Pharmacophore
Class‑level inference
4–5 carbon tether optimal 3‑carbon tether weaker
N‑1 ethyl substituent allows tuning of imidazole basicity for CNS penetration SAR.
Chain‑length SAR from Tozer et al., 2002; full Ki values in source.
GPCR Pharmacology CNS Drug Discovery Histamine Receptor

Procurement-Driven Application Scenarios for 1-Ethyl-1H-imidazole-4-sulfonamide


Parallel Synthesis of Imidazole-4-sulfonamide Libraries via Sulfonyl Chloride Intermediate

Medicinal chemistry teams synthesizing focused sulfonamide libraries should procure 1-ethyl-1H-imidazole-4-sulfonamide as the precursor to 1-ethyl-4-imidazolesulfonyl chloride (CAS 137049-01-5). This reactive intermediate, explicitly cited in EP 0442348 B1 alongside its 1-methyl and 1,2-dimethyl congeners, enables high-throughput diversification through reaction with primary and secondary amines under standard conditions (e.g., acetonitrile, room temperature) [1]. The ethyl substituent provides a distinct steric and electronic profile compared to the methyl variant, allowing SAR exploration at the imidazole N-1 position across multiple target classes including kinases, GPCRs, and metalloenzymes.

Antifungal Lead Optimization Using the C-Linked Azole Scaffold

Research groups pursuing novel antifungal agents should select 1-ethyl-1H-imidazole-4-sulfonamide as the core scaffold for C-linked azole synthesis. The 4-substituted imidazole sulfonamide class, pioneered by Saha et al. (2000), demonstrated sub-100 nM in vitro potency against Candida strains, comparing favorably with itraconazole and representing the first examples of C-linked azoles with antifungal activity [2]. The 1-ethyl substitution on the imidazole ring modulates lipophilicity and may influence fungal CYP51 binding, providing a differentiated starting point relative to the 1-methyl series for structure-activity relationship campaigns.

ALK5 Kinase Inhibitor Development for Oncology Programs

Cancer research groups developing TGF-β pathway inhibitors should consider 1-ethyl-1H-imidazole-4-sulfonamide as a building block for ALK5 inhibitor synthesis. Ding et al. (2024) demonstrated that imidazole-sulfonamide conjugates achieve ALK5 IC₅₀ values of 0.130 μM with no cytotoxicity in A549 cells at concentrations up to 50 μM, comparable to the clinical-stage control LY-2157299 [3]. The 1-ethyl substitution on the imidazole core contributes to the overall molecular properties of the inhibitor, and procurement of the correct N-1 alkyl variant ensures fidelity to published synthetic protocols.

Histamine H3 Receptor Antagonist Pharmacophore Exploration

CNS drug discovery teams targeting histamine H3 receptors for cognitive or sleep disorders can employ 1-ethyl-1H-imidazole-4-sulfonamide as a starting material for synthesizing ω-(imidazol-4-yl)alkane-1-sulfonamide antagonists. The imidazole-4-sulfonamide pharmacophore, validated by Tozer et al. (2002) and Wolin et al. (1998), requires a 4–5 carbon tether between the imidazole ring and sulfonamide for optimal H3 receptor affinity [4]. The 1-ethyl substituent allows tuning of imidazole basicity and hydrogen-bonding potential compared to the 1-methyl or 1-H analogs, providing an additional dimension for CNS penetration optimization.

Application
Selection Property
Validation Focus
Parallel imidazole sulfonamide library synthesis
Sulfonyl chloride reactivity and N‑1 substituent profile
Library diversification efficiency and intermediate stability
C‑linked azole antifungal scaffold development
C‑4 sulfonamide regioisomer for zinc‑binding geometry
Antifungal potency SAR and target engagement interpretation
TGF‑β pathway inhibitor discovery (ALK5)
Imidazole‑4‑sulfonamide core for kinase elaboration
ALK5 inhibitory activity and cell‑viability endpoint review
Histamine H3 receptor antagonist pharmacophore research
Imidazole ring tether length and N‑1 substitution
H3 receptor binding affinity and chain‑length SAR interpretation
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